molecular formula C7H9ClN2O2S B2526118 N-(4-amino-2-chlorophenyl)methanesulfonamide CAS No. 18735-42-7

N-(4-amino-2-chlorophenyl)methanesulfonamide

Cat. No.: B2526118
CAS No.: 18735-42-7
M. Wt: 220.67
InChI Key: HPJMGYQKFKWAFD-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para-position (C4) and a chlorine atom at the ortho-position (C2). Its molecular formula is C₇H₈ClN₂O₂S, with a molecular weight of 220.68 g/mol (calculated). This compound is categorized as a primary amine and sulfonamide, making it a versatile intermediate in pharmaceutical and organic synthesis .

Key functional groups:

  • Sulfonamide (-SO₂NH-): Imparts hydrogen-bonding capacity and stability.
  • Amino (-NH₂): Enhances reactivity in electrophilic substitution and coupling reactions.
  • Chlorine (-Cl): Influences electronic effects and steric interactions.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJMGYQKFKWAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-amino-2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of aryl sulfonamides are highly sensitive to substituent type and position. Below is a comparative table of key analogs:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Functional Groups Applications/Findings
N-(4-Amino-2-chlorophenyl)methanesulfonamide 4-NH₂, 2-Cl 220.68 Sulfonamide, amino Potential diazonium grafting , pharmaceutical intermediate
N-(4-Chlorophenyl)methanesulfonamide 4-Cl 205.66 Sulfonamide Pharma intermediate
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ 306.72 Sulfonamide, nitro, acetyl Precursor for heterocycles (e.g., thiadiazoles)
N-(2-Chlorophenyl)-4-methylbenzamide 2-Cl, 4-CH₃ 259.73 Amide Structural studies (hydrogen-bonding patterns)
Key Observations:
  • Electronic Effects: The electron-donating amino group in the target compound increases nucleophilicity compared to electron-withdrawing groups (e.g., -NO₂ in ), influencing reactivity in substitution reactions.
  • Biological Activity: Nitro-substituted analogs (e.g., ) are often intermediates for antimicrobial heterocycles, while amino-substituted derivatives may serve as building blocks for antimetabolites or kinase inhibitors .

Spectroscopic and Crystallographic Comparisons

NMR and IR Spectroscopy:
  • N-(4-Amino-2-chlorophenyl)methanesulfonamide: Expected ¹H NMR signals include δ ~6.5–7.5 ppm (aromatic protons), δ ~3.0 ppm (SO₂NH), and δ ~5.0 ppm (NH₂). IR would show N–H stretches (~3300 cm⁻¹) and S=O stretches (~1150–1350 cm⁻¹) .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Nitro groups cause deshielding in NMR (δ ~8.0–8.5 ppm for aromatic protons) and IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch).
Crystallography:
  • The nitro-substituted analog exhibits twisted nitro groups relative to the phenyl ring (torsion angles: -16.7° and 160.9°), while amino-substituted derivatives likely adopt planar conformations due to resonance stabilization.

Biological Activity

N-(4-amino-2-chlorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily through its interactions with specific molecular targets, making it a candidate for further research in various therapeutic areas.

  • Chemical Formula : C7H9ClN2O2S
  • Molecular Weight : Approximately 208.68 g/mol

The presence of the amino and chloro groups on the phenyl ring contributes to its biological activity by enabling hydrogen bonding and other interactions with biological macromolecules.

N-(4-amino-2-chlorophenyl)methanesulfonamide functions primarily as an enzyme inhibitor . The mechanism involves binding to specific active sites on enzymes, thus blocking substrate access and inhibiting enzymatic activity. This characteristic is particularly relevant in the development of antimicrobial agents.

Biological Activity Overview

  • Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against human adenoviruses (HAdV). Some analogues showed selectivity indexes greater than 100 and sub-micromolar potency against HAdV, suggesting potential as antiviral agents .
  • Antimicrobial Properties : The compound has demonstrated efficacy as an antimicrobial agent. Its mechanism likely involves disrupting bacterial enzyme functions, which is critical for bacterial survival and proliferation .
  • Cytotoxicity : In vitro studies have revealed cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives have shown promising results in inhibiting leukemia cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-amino-2-chlorophenyl)methanesulfonamide, it is useful to compare it with related compounds:

Compound NameBiological ActivityIC50 (µM)
N-(4-amino-2-chlorophenyl)methanesulfonamideAntiviral and anticancerVariable (micromolar range)
N-(4-amino-2-fluorophenyl)methanesulfonamideAntimicrobialNot specified
N-(4-amino-3-chlorophenyl)methanesulfonamideEnzyme inhibitorNot specified

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted that specific derivatives of N-(4-amino-2-chlorophenyl)methanesulfonamide exhibited improved anti-HAdV activity with low cytotoxicity levels compared to traditional antiviral agents like niclosamide . The most effective derivative showed an IC50 of 0.27 µM against HAdV.
  • Enzyme Inhibition : Research into enzyme inhibition revealed that the compound effectively inhibited key enzymes involved in bacterial metabolism, showcasing its potential as a new class of antibiotics .
  • Cytotoxicity Profiles : In a comparative analysis against various cancer cell lines, certain derivatives demonstrated significant cytotoxicity while sparing normal cells, suggesting a favorable therapeutic index for potential cancer treatments .

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